Class-Level Thermal Stability of 3-Deoxyanthocyanidins vs. Conventional Anthocyanins
Diosmetinidin chloride, as a 3-deoxyanthocyanidin, exhibits a class-level thermal stability advantage over conventional anthocyanins. Studies on pure 3-deoxyanthocyanidins show colour retention of 79-89% after heating at 95°C for 2 hours, which is significantly higher compared to literature reports for standard anthocyanins under similar thermal treatments [1].
| Evidence Dimension | Colour Retention after Thermal Treatment |
|---|---|
| Target Compound Data | 79-89% retention after 95°C for 2 hours |
| Comparator Or Baseline | Conventional anthocyanins (e.g., blackcurrant, strawberry) lose ~9-22% colour during comparable pasteurization processes. |
| Quantified Difference | Approximately 10-20 percentage points higher retention for 3-deoxyanthocyanidins. |
| Conditions | Heating at 95°C for 2 hours, pure compounds, pH range not specified in this specific data point. |
Why This Matters
For procurement related to natural colorant or food additive research, this class-level data suggests that Diosmetinidin chloride may offer a more robust option for applications involving thermal processing.
- [1] Liyi Yang et al. Thermal stability of 3-deoxyanthocyanidin pigments. Food Chemistry. 2014; 160: 246-254. DOI: 10.1016/j.foodchem.2014.03.105. View Source
